N1-(3,4-dimethoxyphenyl)-N2-methylindoline-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of indoline, which is a heterocyclic compound. The presence of the 3,4-dimethoxyphenyl group suggests that it might have properties similar to other compounds with this group, such as 3,4-dimethoxyphenethylamine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. A similar compound, N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline, has been analyzed and its crystal structure determined .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
This compound has been employed in the synthesis of novel derivatives with specific substitutions, indicating its utility in the development of new chemical entities. For instance, it has been used in the preparation of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, showcasing its application in generating novel compounds with potential biological activities (Aghekyan et al., 2009).
Ligand Design for Copper-Catalyzed Reactions
It has been identified as a ligand in copper-catalyzed amination of aryl halides, demonstrating its significance in facilitating reactions that form primary (hetero)aryl amines. This underscores its role in the development of methodologies for constructing complex molecules, which is crucial for the synthesis of pharmaceuticals and materials (Jiang et al., 2020).
Molecular Interaction Studies
Though not directly linked to the exact compound , related structures have been examined for their molecular interactions with biological targets, such as cannabinoid receptors. These studies provide insight into the structural requirements for biological activity and offer a foundation for the design of compounds with improved selectivity and efficacy for specific receptors (Shim et al., 2002).
Development of Radioligands and Chemosensors
Compounds with similar structural features have been explored for their potential as radioligands for receptor imaging or as chemosensors for detecting metal ions. This application is crucial in both diagnostic imaging and in the development of sensors for environmental or biological monitoring (Xu et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of N1-(3,4-dimethoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, also known as Seralutinib , are the platelet-derived growth factor receptors A and B (PDGFRα, PDGFRβ; receptor tyrosine kinases) . These receptors play a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
Seralutinib acts as a small molecule inhibitor of PDGFRα and PDGFRβ . By inhibiting these receptors, it disrupts the PDGF pathway, which is involved in the pathogenesis of diseases like pulmonary arterial hypertension (PAH) . The inhibition of PDGFRα/β is predicted to stop and/or reverse the vascular remodeling associated with PAH, thereby improving cardiopulmonary hemodynamics in these patients .
Biochemical Pathways
The compound affects the PDGF pathway, which is involved in various cellular processes, including cell growth, proliferation, and differentiation . By inhibiting PDGFRα and PDGFRβ, Seralutinib disrupts the signaling of this pathway, potentially leading to the reversal of vascular remodeling in PAH .
Result of Action
The inhibition of PDGFRα and PDGFRβ by Seralutinib is expected to halt and/or reverse the vascular remodeling associated with PAH . This could lead to improved cardiopulmonary hemodynamics in patients with PAH .
Eigenschaften
IUPAC Name |
1-N-(3,4-dimethoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-20-18(23)15-10-12-6-4-5-7-14(12)22(15)19(24)21-13-8-9-16(25-2)17(11-13)26-3/h4-9,11,15H,10H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHHBDODSXHKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.